(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Synthesis and Structural Analysis
Research in heterocyclic chemistry has highlighted the significance of pyrazole derivatives, including those related to "(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol," in organic synthesis and their extensive applications due to their biological and pharmacological activities. Studies have focused on the synthesis of tri-substituted pyrazoles, examining their structural characteristics through spectral analysis, including 1H NMR and 13C NMR, to elucidate the compounds' frameworks and potential reactivity patterns (Golea Lynda, 2021).
Biological and Pharmacological Activities
Several investigations have explored the antimicrobial and anticancer potential of novel pyrazole derivatives. For instance, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate were evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant efficacy against certain cancer cell lines, suggesting these derivatives' therapeutic potential (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Catalytic and Electrochemical Applications
Research on in situ copper (II) complexes with pyrazole and pyridine-based ligands, including those similar to "this compound," has been conducted to study their catecholase activities. These studies are pivotal in understanding the catalytic properties of such complexes in oxidation reactions, showcasing the versatility of pyrazole derivatives in catalysis (A. Mouadili, A. Attayibat, S. E. Kadiri, S. Radi, R. Touzani, 2013).
Molecular Docking and Quantum Studies
The molecular docking analysis of pyrazole derivatives has been utilized to predict the interaction with biological targets, offering insights into the design of compounds with enhanced biological activities. Such studies combine synthetic chemistry with computational methods to explore the therapeutic potential of novel compounds (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021). Additionally, quantum studies and natural bond orbital (NBO) analysis of novel pyrazolo[3,4-b]pyridine derivatives have been conducted to understand their electronic structures and properties, providing a foundation for further exploration of their chemical reactivity and potential applications (S. A. Halim, M. Ibrahim, 2022).
Mechanism of Action
Target of Action
The compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines Compounds in this class have been found to have diverse biological activities, suggesting that they may interact with multiple targets
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds interact with their targets (often proteins) by binding to them, which can alter the target’s activity or function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the structural similarity to purine bases adenine and guanine, it’s possible that the compound could interact with pathways involving these molecules .
Biochemical Analysis
Biochemical Properties
(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinase enzymes, which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target enzyme. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cell signaling and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism . These interactions can lead to changes in the levels of various metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is vital for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity.
Properties
IUPAC Name |
(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-7-11-9(6-16)5-10(8-3-4-8)13-12(11)15(2)14-7/h5,8,16H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQAJTLEDIVFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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